molecular formula C12H21N3O3S B14229541 N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide CAS No. 511268-63-6

N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide

Katalognummer: B14229541
CAS-Nummer: 511268-63-6
Molekulargewicht: 287.38 g/mol
InChI-Schlüssel: XSJNICDZEXMNOO-VUWPPUDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with (3S)-3-amino-2-hydroxyheptane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biological pathways, leading to the compound’s pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

511268-63-6

Molekularformel

C12H21N3O3S

Molekulargewicht

287.38 g/mol

IUPAC-Name

N-[(3S)-3-amino-2-hydroxyheptyl]pyridine-2-sulfonamide

InChI

InChI=1S/C12H21N3O3S/c1-2-3-6-10(13)11(16)9-15-19(17,18)12-7-4-5-8-14-12/h4-5,7-8,10-11,15-16H,2-3,6,9,13H2,1H3/t10-,11?/m0/s1

InChI-Schlüssel

XSJNICDZEXMNOO-VUWPPUDQSA-N

Isomerische SMILES

CCCC[C@@H](C(CNS(=O)(=O)C1=CC=CC=N1)O)N

Kanonische SMILES

CCCCC(C(CNS(=O)(=O)C1=CC=CC=N1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.